Technical Monograph: (S)-Morpholin-2-ylmethanol Hydrochloride
Technical Monograph: (S)-Morpholin-2-ylmethanol Hydrochloride
Topic: Technical Guide: (S)-Morpholin-2-ylmethanol Hydrochloride (CAS 1313584-92-7) Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Chiral Scaffolds in Next-Generation Therapeutics
Executive Summary
(S)-Morpholin-2-ylmethanol hydrochloride (CAS 1313584-92-7) is a high-value chiral heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its defined (S)-stereochemistry and dual-functional handles (secondary amine and primary alcohol), it serves as a critical "diversity node" in medicinal chemistry. This guide analyzes its physicochemical properties, strategic application in modulating pharmacokinetics (PK), and validated protocols for its incorporation into drug candidates, specifically targeting Dopamine D4 receptor antagonists and antimicrobial agents.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the fundamental constraints of the scaffold is the first step in successful reaction design. The hydrochloride salt form confers enhanced stability and water solubility compared to the free base, facilitating handling in aqueous workups.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 1313584-92-7 |
| Chemical Name | (S)-Morpholin-2-ylmethanol hydrochloride |
| Synonyms | (S)-2-(Hydroxymethyl)morpholine HCl; (2S)-2-Morpholinemethanol HCl |
| Molecular Formula | C₅H₁₂ClNO₂ (Salt) / C₅H₁₁NO₂ (Free Base) |
| Molecular Weight | 153.61 g/mol |
| Chirality | (S)-Enantiomer |
| Physical State | White to off-white crystalline solid |
| Solubility | High in Water, Methanol; Low in DCM, Hexanes |
| Acidity (pKa) | ~8.4 (Morpholine nitrogen) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
Strategic Application: The "Pharmacophore Advantage"
In drug design, CAS 1313584-92-7 is not merely a reactant; it is a Pharmacokinetic Modulator . The morpholine ring is a privileged structure that often improves the "drug-likeness" of a molecule by lowering lipophilicity (LogP) and reducing metabolic clearance compared to piperidine or benzene analogs.
Mechanism of Utility
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Solubility Enhancement: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, improving aqueous solubility of lipophilic drug cores.
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Chiral Selectivity: The (S)-configuration is often critical for binding affinity. For instance, in Dopamine D4 receptor antagonists, the (S)-isomer of morpholine-2-methanol derivatives has shown superior potency compared to the (R)-isomer or racemate, likely due to specific steric fitting within the receptor's orthosteric binding pocket.
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Vectorized Functionalization: The molecule offers two orthogonal reaction sites:
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N4-Position (Secondary Amine): Ideal for core scaffold attachment via SNAr, reductive amination, or amide coupling.
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C2-Hydroxymethyl (Primary Alcohol): Used for expanding the molecule into new chemical space via etherification (Mitsunobu) or oxidation to carboxylic acids.
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Synthetic Utility & Experimental Protocols
Divergent Synthesis Workflow
The following diagram illustrates how CAS 1313584-92-7 serves as a divergent core. The "N-First" vs. "O-First" functionalization strategy dictates the final chemotype.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and alcohol moieties.[1]
Protocol A: Selective O-Chlorination (Activation)
Context: Converting the hydroxyl group to a chloride allows for subsequent nucleophilic attack by other amines, creating diamine linkers common in antibiotic research.
Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM), MTBE. Pre-requisite: Ensure glassware is oven-dried; reaction generates HCl gas.
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Setup: Charge a round-bottom flask with (S)-Morpholin-2-ylmethanol HCl (1.0 eq) and anhydrous DCM (10 vol). Cool the suspension to 0°C under N₂ atmosphere.
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Addition: Add Thionyl Chloride (1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent ring degradation.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor via LC-MS (aliquot quenched in MeOH).
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Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.
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Isolation: Add Methyl tert-butyl ether (MTBE) to the residue and stir for 1 hour to induce precipitation. Filter the white solid and dry under vacuum.[2]
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Validation: 1H NMR should show a downfield shift of the CH₂ protons adjacent to the chloride (approx. 3.6-3.8 ppm).
Protocol B: Mitsunobu Coupling (Etherification)
Context: Used to attach aryl groups to the hydroxymethyl arm, essential for synthesizing D4 receptor antagonists.
Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate), Phenol derivative.
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Protection: First, protect the secondary amine (e.g., N-Boc) to prevent side reactions. Use N-Boc-(S)-2-hydroxymethylmorpholine for this step.
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Coupling: Dissolve N-Boc-intermediate (1.0 eq), Phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.
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Activation: Cool to 0°C. Add DIAD (1.2 eq) dropwise.
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Completion: Stir at room temperature for 16 hours.
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Deprotection: Treat the crude ether with 4M HCl in Dioxane to remove the Boc group and regenerate the amine salt.
Safety Data & Handling Guidelines
As a chemical intermediate, CAS 1313584-92-7 requires strict adherence to laboratory safety standards.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. |
Handling Protocols:
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Engineering Controls: Handle only in a chemical fume hood. The HCl salt can be hygroscopic; minimize exposure to ambient moisture.
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccate if possible to maintain free-flowing powder form.
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Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the free amine, altering physical state to a viscous oil).
References
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National Center for Biotechnology Information. (2015). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. Retrieved from [Link]
